
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one is a heterocyclic organic compound with a pyrrolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-2-butanone with ammonia and formaldehyde can yield the desired pyrrolidinone compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Industrial production methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining high-quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,2-Trimethyl-5-phenylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylpyrrolidine Compounds: These compounds have a phenyl group attached to the pyrrolidine ring, similar to this compound, but may have different substituents at other positions.
Propriétés
Numéro CAS |
13918-00-8 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,2,2-trimethyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C13H17NO/c1-13(2)12(15)9-11(14(13)3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
UCUDTEQUMMNXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC(N1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
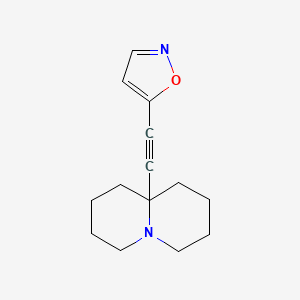

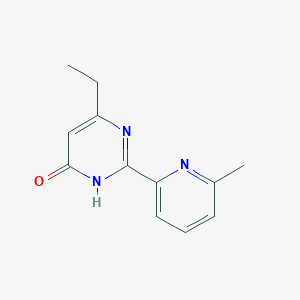
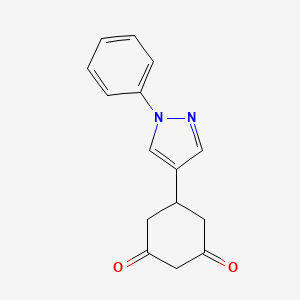
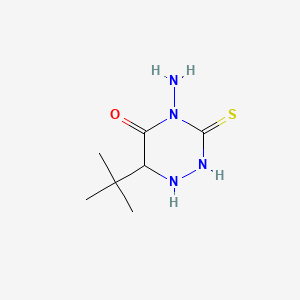
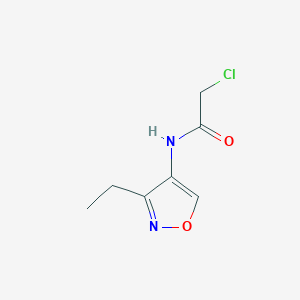
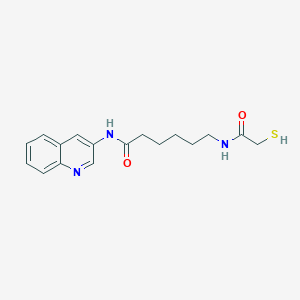
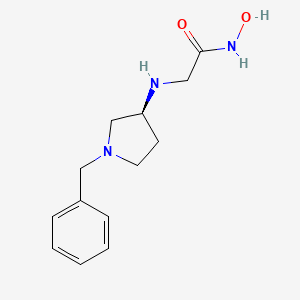
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)

![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)

